molecular formula C15H10BrNO2 B092848 9,10-Anthracenedione, 1-bromo-4-(methylamino)- CAS No. 128-93-8

9,10-Anthracenedione, 1-bromo-4-(methylamino)-

Cat. No. B092848
CAS RN: 128-93-8
M. Wt: 316.15 g/mol
InChI Key: IIPRUQZTMZETSL-UHFFFAOYSA-N
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Patent
US04144252

Procedure details

A 250 ml flask equipped with a mechanical stirred was charged with 30 g (95 mmole) of 1-methylamino-4-bromoanthraquinone (purchased from Sandoz), 19.5 g (191 mmole) of acetic anhydride, and 0.23 g of 96% H2SO4. The sludgelike mixture was heated and stirred at 110° for 30 minutes. The reaction mixture was cooled to 0° and 50 ml of H2O was added. After stirring 1/2 hour, 55 ml of 30% NaOH was added and the entire mixture was then transferred to a pressure reactor for the following reaction. A TLC (EtOAc) showed only a single product in the reaction.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step One
Name
Quantity
0.23 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1C2C(=O)[C:14]3[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=3)[C:8](=[O:18])[C:7]=2[C:6]([Br:19])=[CH:5][CH:4]=1.C(O[C:24](=[O:26])[CH3:25])(=O)C.OS(O)(=O)=O.[OH-].[Na+].[CH3:34][CH2:35][O:36]C(C)=O>O>[C:35]([N:2]([CH3:1])[C:3]1[C:25]2[C:24](=[O:26])[C:10]3[C:9](=[CH:14][CH:13]=[CH:12][CH:11]=3)[C:8](=[O:18])[C:7]=2[C:6]([Br:19])=[CH:5][CH:4]=1)(=[O:36])[CH3:34] |f:3.4|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
CNC1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)Br
Name
Quantity
19.5 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0.23 g
Type
reactant
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
55 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
a mechanical stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250 ml flask equipped with
TEMPERATURE
Type
TEMPERATURE
Details
The sludgelike mixture was heated
STIRRING
Type
STIRRING
Details
stirred at 110° for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0°
STIRRING
Type
STIRRING
Details
After stirring 1/2 hour
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
the entire mixture was then transferred to a pressure reactor for the following reaction
CUSTOM
Type
CUSTOM
Details
in the reaction

Outcomes

Product
Name
Type
Smiles
C(C)(=O)N(C1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)Br)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.